2-Ethoxy-3,5-dinitropyridine

Descripción general

Descripción

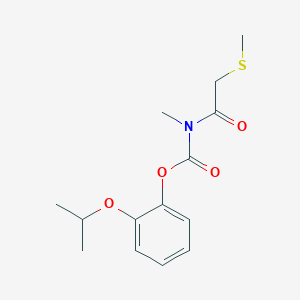

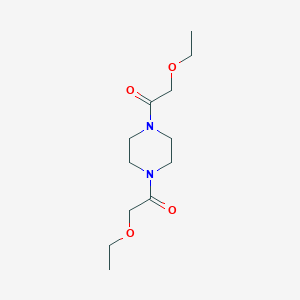

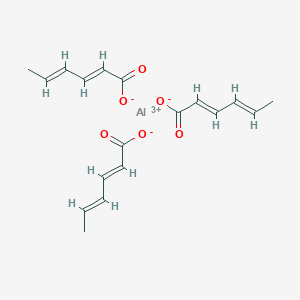

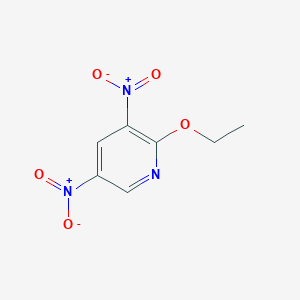

2-Ethoxy-3,5-dinitropyridine is a chemical compound with the molecular formula C7H7N3O5 . It has been studied in various computational and kinetic studies .

Synthesis Analysis

The synthesis of 2-Ethoxy-3,5-dinitropyridine involves a S_NAr reaction with piperidine in the gas phase . The reaction was modeled via both the catalyzed and base-catalyzed pathways which proceeded with the initial attack of the nucleophile on the substrates to yield the Meisenheimer complex intermediate that is stabilized with hydrogen bonding .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-dinitropyridine has been studied using hybrid density functional theory method B3PW91 and 6–31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions of 2-Ethoxy-3,5-dinitropyridine involve the formation and decomposition of a Meisenheimer complex, which was observed to be stabilized by hydrogen bonding . Along the uncatalyzed pathway, the decomposition of the Meisenheimer complex was the slow step and requires about 28 kcal/mol .Aplicaciones Científicas De Investigación

Chemical Reactions and Kinetics

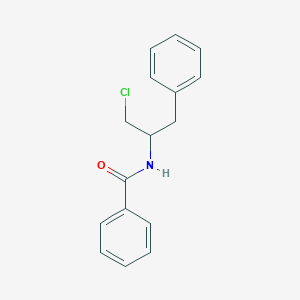

2-Ethoxy-3,5-dinitropyridine is involved in significant chemical reactions. Studies have shown its reactions with p-substituted anilines in DMSO, resulting in 2-anilino-3,5-dinitropyridine derivatives. These reactions follow a two-step mechanism involving initial nucleophilic attack and subsequent conversion to the product, with no accumulation of intermediates detectable spectrophotometrically (Asghar, 2013). Additionally, the interaction of 2-Ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO has been studied, revealing the formation of anionic sigma-adducts and suggesting a mechanism involving proton transfer from zwitterions (Crampton et al., 2003).

Structural Analysis

The molecular and crystal structures of 2-Ethoxy-3,5-dinitropyridine derivatives have been a subject of study, with focus on their spectroscopic characteristics and acidic dissociation constants. For instance, the oxidative nitration of 2-amino-3-hydroxypyridine has been explored, yielding 2-ethoxy-3-hydroxy-4,6-dinitropyridine as one of the reaction products (Koval’chukova et al., 2009). Additionally, the conformational and vibrational spectroscopic studies, alongside structure–activity analyses, have been conducted to understand its properties better, especially in terms of its nonlinear optical activity (Asath et al., 2016).

Synthetic Applications

The compound has been utilized in various synthetic processes. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves multiple steps, including substitution, oxidation, nitration, and ammoniation, demonstrating its versatility in organic synthesis (Jun, 2007).

Reactions with Nucleophiles

2-Ethoxy-3,5-dinitropyridine's reactions with nucleophiles are noteworthy, particularly in the formation of sigma complexes. These interactions have been studied extensively, providing insights into the contrasting behaviors and steric effects influencing these reactions (Biffin et al., 1970).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKINOKUGGTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302935 | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3,5-dinitropyridine | |

CAS RN |

18617-41-9 | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reaction mechanism of 2-ethoxy-3,5-dinitropyridine with aliphatic amines like piperidine?

A1: 2-Ethoxy-3,5-dinitropyridine undergoes nucleophilic aromatic substitution (SNAr) reactions with aliphatic amines like piperidine. The reaction proceeds through the following steps:

- Formation of a Meisenheimer Complex: The amine nitrogen attacks the electron-deficient carbon at the 6-position of the pyridine ring, forming a negatively charged sigma-adduct known as the Meisenheimer complex. This complex is stabilized by hydrogen bonding. [, ]

- Rate-Limiting Step: In the absence of a base catalyst, the decomposition of the Meisenheimer complex is the rate-limiting step, requiring significant energy. []

- Base Catalysis: The presence of a base significantly accelerates the reaction by facilitating the deprotonation of the Meisenheimer complex, leading to faster decomposition and product formation. [, ]

Q2: How does the solvent affect the reaction of 2-ethoxy-3,5-dinitropyridine with amines?

A2: The choice of solvent significantly influences both the kinetics and thermodynamics of the reaction. Studies using pyrrolidine as the nucleophile demonstrate the following trends:

- Equilibrium Constant: The stability of the sigma-adduct (Meisenheimer complex) decreases as the solvent polarity decreases. The order of stability is DMSO > DMF >> Acetonitrile. []

- Rate Constant: The rate of proton transfer, a crucial step in the reaction, increases with decreasing solvent polarity. The order is Acetonitrile > DMF > DMSO. []

Q3: How does the structure of 2-ethoxy-3,5-dinitropyridine compare to related compounds and what impact does this have on reactivity?

A3: While 2-ethoxy-3,5-dinitropyridine exhibits a planar, unstrained structure in its crystalline form, the introduction of a bulky substituent at the 2-position, as seen in 2-piperidino-3,5-dinitropyridine, leads to steric interactions with the 3-nitro group. [] This distortion influences the reactivity compared to less sterically hindered analogs like 2,4,6-trinitrobenzene derivatives. [] Further computational studies comparing 2-ethoxy-3,5-dinitropyridine with 2-methoxy-3,5-dinitropyridine could provide additional insights into the impact of the alkoxy group size on reactivity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)